molecular formula C23H28N4O2S2 B12140150 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12140150
M. Wt: 456.6 g/mol
InChI Key: CFPPEDDIYLIBKE-NVMNQCDNSA-N
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Description

This compound is a structurally complex heterocyclic molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one family. Its core structure features a pyrido[1,2-a]pyrimidin-4-one scaffold substituted at position 2 with a 3,5-dimethylpiperidinyl group, at position 7 with a methyl group, and at position 3 with a (Z)-configured methylidene bridge linked to a 4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene moiety .

The thioxo group in the thiazolidinone ring may facilitate hydrogen bonding or metal coordination, while the 3,5-dimethylpiperidinyl substituent likely enhances lipophilicity, influencing membrane permeability . The Z-configuration of the methylidene bridge could sterically modulate binding to biological targets, though experimental validation is required.

Properties

Molecular Formula

C23H28N4O2S2

Molecular Weight

456.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H28N4O2S2/c1-13(2)27-22(29)18(31-23(27)30)9-17-20(25-10-15(4)8-16(5)11-25)24-19-7-6-14(3)12-26(19)21(17)28/h6-7,9,12-13,15-16H,8,10-11H2,1-5H3/b18-9-

InChI Key

CFPPEDDIYLIBKE-NVMNQCDNSA-N

Isomeric SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperidinyl and thiazolidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and safety. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variability and Pharmacological Implications

The pyrido[1,2-a]pyrimidin-4-one core is a common framework in medicinal chemistry. Key structural analogs from patents and synthetic studies include:

Compound Name Position 2 Substituent Position 7 Substituent Key Features Potential Advantages/Disadvantages
Target Compound 3,5-dimethylpiperidin-1-yl Methyl Thioxo-thiazolidinone; Z-methylidene linkage Enhanced lipophilicity; possible metal coordination
2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 1,3-benzodioxol-5-yl 4-methylpiperazin-1-yl Electron-rich benzodioxol; polar piperazine Improved solubility; potential CNS activity
7-[1-(2-hydroxyethyl)piperidin-4-yl]-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-methylimidazo[1,2-a]pyridin-6-yl 1-(2-hydroxyethyl)piperidin-4-yl Hydrophilic hydroxyethyl group; planar imidazopyridine Balanced logP; possible kinase inhibition
5-(7-phenyl-5-thioxo-thiazolo[4,5-d]pyrimidin-3-yl) derivatives Thiazolo[4,5-d]pyrimidine Phenyl Fused thiazole-pyrimidine system High rigidity; potential protease inhibition

Key Observations :

  • Position 2 : Bulky substituents (e.g., benzodioxol, imidazopyridine) may enhance target selectivity but reduce metabolic stability .
  • Position 7 : Polar groups (e.g., piperazine, hydroxyethyl-piperidine) improve aqueous solubility but may limit blood-brain barrier penetration .
  • Thioxo-thiazolidinone vs. Thiazolo-pyrimidine: The former’s sulfur atom enables redox activity, while the latter’s fused system increases planarity for DNA intercalation .
Hypothesized Bioactivity

Compared to analogs with piperazine or benzodioxol groups, the target compound’s 3,5-dimethylpiperidinyl and thioxo-thiazolidinone moieties suggest dual mechanisms:

Kinase Inhibition : Piperidine derivatives often target ATP-binding pockets in kinases .

Antimicrobial Activity: Thioxo-thiazolidinones exhibit efficacy against Gram-positive bacteria via thioredoxin reductase inhibition .

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